Potassium (3-ethoxypropyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (3-ethoxypropyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of a broader class of organotrifluoroborates, which are known for their stability and versatility in various chemical reactions. These compounds are often used as alternatives to boronic acids and boronate esters in organic synthesis due to their enhanced stability and ease of handling .
Preparation Methods
The synthesis of potassium (3-ethoxypropyl)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride. This method is preferred due to its simplicity and the high yields of analytically pure products it provides . The general reaction can be represented as follows:
R-B(OH)2+KHF2→R-BF3K+H2O
In industrial settings, the production of potassium organotrifluoroborates can be scaled up using similar methods, ensuring the process remains safe and efficient .
Chemical Reactions Analysis
Potassium (3-ethoxypropyl)trifluoroborate undergoes various types of chemical reactions, including:
Reduction: It can be reduced to form different products, depending on the reagents and conditions used.
Substitution: The compound is a strong nucleophile and can react with electrophiles without the need for transition-metal catalysts.
Common reagents used in these reactions include oxidizing agents like peroxides for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Potassium (3-ethoxypropyl)trifluoroborate has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Mechanism of Action
The primary mechanism by which potassium (3-ethoxypropyl)trifluoroborate exerts its effects is through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. In Suzuki-Miyaura coupling, for example, the compound hydrolyzes to form the corresponding boronic acid in situ, which then participates in the transmetalation step with a palladium catalyst . This process involves the transfer of the organic group from boron to palladium, facilitating the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Potassium (3-ethoxypropyl)trifluoroborate is unique among organotrifluoroborates due to its specific ethoxypropyl group, which can impart different reactivity and selectivity compared to other trifluoroborates. Similar compounds include:
Potassium vinyltrifluoroborate: Used in vinylation reactions.
Potassium phenyltrifluoroborate: Commonly used in arylation reactions.
Potassium methyltrifluoroborate: Utilized in methylation reactions.
These compounds share the general stability and reactivity characteristics of organotrifluoroborates but differ in their specific applications and the types of reactions they undergo.
Properties
IUPAC Name |
potassium;3-ethoxypropyl(trifluoro)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BF3O.K/c1-2-10-5-3-4-6(7,8)9;/h2-5H2,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBVXGBTLDTZHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCOCC)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BF3KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1612215-44-7 |
Source
|
Record name | potassium (3-ethoxypropyl)trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.